molecular formula C25H34N4O6 B610783 SEN461 CAS No. 1287727-28-9

SEN461

Cat. No. B610783
CAS RN: 1287727-28-9
M. Wt: 486.56
InChI Key: CYIHQUXKBWFESS-IYARVYRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SEN461 is a Wnt inhibitor/Axin stabilizer.

Scientific Research Applications

Wnt Signaling Inhibition in Glioblastoma Cells

SEN461, a small molecule, has been identified as an inhibitor of the canonical Wnt signaling pathway in Glioblastoma multiforme (GBM) cells. This pathway's inhibition by SEN461 is characterized by Axin stabilization, increased β-catenin phosphorylation/degradation, and reduced tumor growth in a GBM xenograft model. This highlights SEN461's potential as a therapeutic approach for GBM treatment (De Robertis et al., 2013).

Process Development for SEN461

The scalable production process of SEN461 has been developed, detailing a practical route involving nine chemical steps. This development is significant for enabling the preparation of SEN461 in multihundred gram quantities, facilitating its application in clinical settings (Betti et al., 2013).

Inhibition of Wnt Pathway in Sarcoma

Research on various sarcoma cell lines showed that SEN461 stabilizes Axin1, a negative regulator of the Wnt signaling pathway. This stabilization results in inhibition of canonical Wnt signaling, reducing the transformed phenotype and suggesting a therapeutic strategy for certain types of sarcomas (De Robertis et al., 2014).

Characterization and Optimization of SEN461

A series of quinazoline-2,4-diones, including SEN461, were studied for their role as inhibitors of the canonical Wnt pathway. SEN461 was identified as a lead compound with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, active in vitro and in vivo in glioblastoma, gastric, and sarcoma tumors. This work is critical for the therapeutic treatment of these cancers (Nencini et al., 2015).

properties

CAS RN

1287727-28-9

Product Name

SEN461

Molecular Formula

C25H34N4O6

Molecular Weight

486.56

IUPAC Name

trans-6-Methoxy-3-{4-[4-(2-methoxy-acetyl)-piperazine-1-carbonyl]-cyclohexylmethyl}-1-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H34N4O6/c1-26-21-9-8-19(35-3)14-20(21)24(32)29(25(26)33)15-17-4-6-18(7-5-17)23(31)28-12-10-27(11-13-28)22(30)16-34-2/h8-9,14,17-18H,4-7,10-13,15-16H2,1-3H3/t17-,18-

InChI Key

CYIHQUXKBWFESS-IYARVYRRSA-N

SMILES

O=C(N1C[C@H]2CC[C@H](C(N3CCN(C(COC)=O)CC3)=O)CC2)N(C)C4=C(C=C(OC)C=C4)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SEN461;  SEN-461;  SEN 461; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SEN461
Reactant of Route 2
Reactant of Route 2
SEN461
Reactant of Route 3
Reactant of Route 3
SEN461
Reactant of Route 4
Reactant of Route 4
SEN461
Reactant of Route 5
Reactant of Route 5
SEN461
Reactant of Route 6
Reactant of Route 6
SEN461

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.